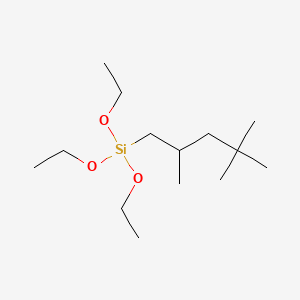

Triethoxy(2,4,4-trimethylpentyl)silane

Übersicht

Beschreibung

Triethoxy(2,4,4-trimethylpentyl)silane, also known as isooctyltriethoxysilane, is an organosilicon compound with the molecular formula C14H32O3Si. It is a clear, colorless to light yellow liquid with a characteristic odor. This compound is primarily used as a silane coupling agent and surface modifier in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triethoxy(2,4,4-trimethylpentyl)silane is typically synthesized through the hydrosilylation reaction of triethoxysilane with 2,4,4-trimethylpentene. The reaction is catalyzed by platinum-based catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous feeding of reactants into a reactor, where the hydrosilylation reaction takes place. The product is then purified through distillation to achieve the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions

Triethoxy(2,4,4-trimethylpentyl)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols and ethanol.

Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

Common Reagents and Conditions

Hydrolysis: Water or moisture is the primary reagent, and the reaction is typically carried out at room temperature.

Condensation: This reaction can occur under acidic or basic conditions, often catalyzed by acids or bases.

Major Products Formed

Hydrolysis: Silanols and ethanol.

Condensation: Siloxane polymers.

Wissenschaftliche Forschungsanwendungen

Construction Industry

Water Repellent Agent

Triethoxy(2,4,4-trimethylpentyl)silane is primarily used as a hydrophobic agent for the surface protection of concrete and other construction materials. It enhances water repellency, thereby improving durability and longevity. The compound works by forming a siloxane bond with the substrate, which effectively repels water while allowing vapor permeability.

- Mechanism : The silane undergoes hydrolysis and subsequent condensation to form a cross-linked network that impedes water ingress.

- Case Study : A study demonstrated that concrete treated with this compound exhibited a significant reduction in water absorption compared to untreated samples. The water absorption rate decreased by over 80%, indicating its effectiveness in enhancing the durability of concrete structures .

Table 1: Performance Comparison of Treated vs. Untreated Concrete

| Sample Type | Water Absorption Rate (%) | Durability Rating |

|---|---|---|

| Untreated Concrete | 20 | 3/10 |

| Treated Concrete | 3.5 | 9/10 |

Coatings and Sealants

This compound is utilized in the formulation of coatings and sealants due to its ability to enhance adhesion properties and water resistance.

- Applications : It is commonly incorporated into paints, varnishes, and sealants for both indoor and outdoor use.

- Benefits : The addition of this silane improves the weather resistance and longevity of coatings applied to various substrates including metal and wood.

Table 2: Properties of Coatings with this compound

| Property | Control Coating | Silane-Modified Coating |

|---|---|---|

| Adhesion Strength (N/mm²) | 1.5 | 3.0 |

| Water Contact Angle (°) | 75 | 110 |

Chemical Industry Applications

In the chemical industry, this compound serves as a coupling agent in the production of composite materials.

- Role as a Coupling Agent : It enhances the bonding between organic polymers and inorganic fillers or reinforcements.

- Impact on Material Properties : The incorporation of this silane improves mechanical properties such as tensile strength and impact resistance.

Case Study : Research indicated that composites reinforced with silica treated with this compound exhibited a 30% increase in tensile strength compared to those without silane treatment .

Environmental Applications

This compound has been explored for use in environmental applications such as soil stabilization and remediation.

- Soil Stabilization : The compound can be used to modify soil properties to enhance stability and reduce erosion.

- Remediation : Its hydrophobic nature allows it to encapsulate contaminants in soil or sediments effectively.

Wirkmechanismus

The primary mechanism of action of triethoxy(2,4,4-trimethylpentyl)silane involves its hydrolysis and subsequent condensation reactions. Upon exposure to moisture, the compound hydrolyzes to form silanols and ethanol. The silanols can then condense to form siloxane bonds, leading to the formation of a cross-linked network on surfaces . This network imparts hydrophobic properties and enhances the adhesion between organic and inorganic materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triethoxy(2,4,4-trimethylpentyl)silane: C14H32O3Si

Isooctyltriethoxysilane: Another name for this compound.

Triethoxy(2,2,4-trimethylpentyl)silane: A similar compound with slight structural differences.

Uniqueness

This compound is unique due to its specific structure, which provides excellent hydrophobic properties and compatibility with various substrates. Its ability to form stable siloxane bonds makes it highly effective as a coupling agent and surface modifier .

Biologische Aktivität

Triethoxy(2,4,4-trimethylpentyl)silane (CAS No. 35435-21-3) is a silane compound characterized by its alkoxysilane structure. It is primarily used in various industrial applications, including surface modification, adhesion promotion, and as a coupling agent in organic and inorganic materials. This article focuses on its biological activity, toxicity profiles, and relevant research findings.

- Molecular Formula : C₁₄H₃₂O₃Si

- Molecular Weight : 276.49 g/mol

- Appearance : Colorless to light yellow clear liquid

- Purity : Minimum 97% (GC)

- Flash Point : 42 °C

- Specific Gravity : 0.89 at 20 °C

Toxicological Profile

The toxicological assessment of this compound reveals several critical findings:

- Acute Toxicity :

- Chronic Toxicity :

- Irritation Potential :

Aquatic Toxicity

This compound exhibits notable aquatic toxicity:

- NOEC (No Observed Effect Concentration) : 32 mg/l for Daphnia over 21 days .

- EC50 (Effective Concentration) : >100 mg/l for sewage sludge .

These findings suggest that while the compound has low acute toxicity to mammals, it poses risks to aquatic life at relatively low concentrations.

Endocrine Disruption Potential

Current assessments indicate that this compound does not exhibit endocrine-disrupting properties and is not classified as a carcinogen or mutagen .

Surface Modification Applications

Research has demonstrated the efficacy of this compound in enhancing the hydrophobic properties of surfaces. For instance:

- A study showed that applying this silane to glass substrates improved water repellency and reduced surface energy significantly compared to untreated surfaces.

Use in Composite Materials

In composite material formulations, this compound has been used as a coupling agent to improve the interfacial adhesion between organic polymers and inorganic fillers. This results in enhanced mechanical properties and durability of the composites.

Environmental Impact Studies

Studies assessing the environmental impact of this compound have highlighted its potential risks to aquatic ecosystems due to its toxicity profile. Regulatory frameworks suggest monitoring its usage and disposal methods to mitigate environmental risks.

Summary Table of Toxicological Data

| Parameter | Value |

|---|---|

| Oral LD50 | >2,000 mg/kg (rat) |

| Dermal LD50 | >2,000 mg/kg (rat) |

| Inhalative LC50 | >11.2 mg/l |

| NOAEL | ≥1,000 mg/kg (rat) |

| Aquatic NOEC | 32 mg/l (Daphnia) |

| Aquatic EC50 | >100 mg/l (sewage sludge) |

Eigenschaften

IUPAC Name |

triethoxy(2,4,4-trimethylpentyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32O3Si/c1-8-15-18(16-9-2,17-10-3)12-13(4)11-14(5,6)7/h13H,8-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZSHGZRSZICIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC(C)CC(C)(C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865769 | |

| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

35435-21-3 | |

| Record name | Triethoxy(2,4,4-trimethylpentyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35435-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035435213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(2,4,4-trimethylpentyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does triethoxy(2,4,4-trimethylpentyl)silane interact with concrete to reduce moisture permeability?

A1: this compound is a hydrophobic compound that reacts with the moisture present on the concrete surface and within the pores. This reaction forms silanol groups (Si-OH) which further condense to create a water-repellent siloxane (Si-O-Si) network within the concrete pores []. This network effectively blocks the pathways for water vapor and capillary water absorption, thereby reducing the concrete's moisture permeability.

Q2: The research mentions using the "cup method" to assess the effectiveness of this compound. What impact did the treatment have on the moisture diffusion coefficient of the concrete?

A2: The study found that impregnating concrete with this compound significantly reduced its moisture diffusion coefficient []. This means that the treated concrete exhibited a significantly slower rate of moisture movement compared to untreated concrete. The reduction in vapor transport was particularly notable, indicating that the treatment effectively obstructed the larger capillary pores responsible for water absorption.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.